molecular formula C18H20BrN3O2 B11232522 N-(4-bromo-2-methylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-(4-bromo-2-methylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B11232522
M. Wt: 390.3 g/mol
InChI Key: AVUVEHJQDTXGGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-BROMO-2-METHYLPHENYL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial research. This compound features a brominated phenyl group and a cycloheptapyridazinyl moiety, making it a unique structure for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-2-METHYLPHENYL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the bromination of a methylphenyl precursor, followed by the formation of the cycloheptapyridazinyl ring through cyclization reactions. The final step involves the acylation of the intermediate product to form the desired acetamide compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMO-2-METHYLPHENYL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted phenyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, N-(4-BROMO-2-METHYLPHENYL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound may be used to study the effects of brominated phenyl groups and cycloheptapyridazinyl moieties on biological systems. It can serve as a model compound for investigating the interactions between similar structures and biological targets .

Medicine

Its unique structure may exhibit pharmacological activities, making it a candidate for further investigation in drug discovery .

Industry

In industrial research, this compound can be used in the development of new materials and chemicals. Its unique properties may contribute to the creation of innovative products and processes .

Mechanism of Action

The mechanism of action of N-(4-BROMO-2-METHYLPHENYL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The brominated phenyl group and cycloheptapyridazinyl moiety may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-BROMO-2-METHYLPHENYL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE is unique due to its combination of a brominated phenyl group and a cycloheptapyridazinyl moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H20BrN3O2

Molecular Weight

390.3 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C18H20BrN3O2/c1-12-9-14(19)7-8-15(12)20-17(23)11-22-18(24)10-13-5-3-2-4-6-16(13)21-22/h7-10H,2-6,11H2,1H3,(H,20,23)

InChI Key

AVUVEHJQDTXGGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CN2C(=O)C=C3CCCCCC3=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.